REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8]P(=O)(OCC)OCC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Na].[F:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=O)=[CH:23][CH:22]=1>C(O)C>[F:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[CH:8][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:18][CH:17]=2)=[CH:23][CH:22]=1 |^1:18|
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CP(OCC)(OCC)=O)C=C1
|
Name
|
|
Quantity
|
0.245 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
precipitate
|
Quantity
|
1.444 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was isolated
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |